2-(4-bromophenyl)-2,3-dihydro-1H-isoindol-1-one
CAS No.:
Cat. No.: VC18241456
Molecular Formula: C14H10BrNO
Molecular Weight: 288.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H10BrNO |
---|---|
Molecular Weight | 288.14 g/mol |
IUPAC Name | 2-(4-bromophenyl)-3H-isoindol-1-one |
Standard InChI | InChI=1S/C14H10BrNO/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2 |
Standard InChI Key | RYVFNBCWCZCHSC-UHFFFAOYSA-N |
Canonical SMILES | C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Molecular Architecture
Structural Definition
2-(4-Bromophenyl)-2,3-dihydro-1H-isoindol-1-one (IUPAC name: 2-(4-bromophenyl)-3H-isoindol-1-one) belongs to the isoindolinone family, characterized by a partially saturated isoindole core fused with a ketone group. Its molecular formula is C₁₄H₁₀BrNO, with a molar mass of 288.14 g/mol. The bromine atom at the para position of the phenyl ring introduces steric and electronic modifications that influence reactivity (Figure 1).
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₀BrNO | |
Molecular Weight | 288.14 g/mol | |
Canonical SMILES | C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br | |
Topological Polar Surface Area | 29.1 Ų |
Spectroscopic Signatures
While explicit spectral data for this compound remains underrepresented in publicly available literature, analogous isoindolinones exhibit characteristic infrared (IR) carbonyl stretches near 1,680–1,720 cm⁻¹ and aromatic C–Br vibrations at 500–600 cm⁻¹ . Nuclear magnetic resonance (NMR) predictions suggest a deshielded ketone carbon at δ 195–205 ppm in ¹³C spectra, with aromatic protons appearing as multiplet signals between δ 7.2–8.1 ppm.
Synthetic Methodologies
Palladium-Catalyzed Coupling Routes
Industrial-scale synthesis typically employs palladium-mediated cross-coupling between brominated precursors and isoindolinone intermediates. For example, Suzuki-Miyaura reactions using 4-bromophenylboronic acids and halogenated isoindolinones under inert atmospheres achieve yields exceeding 65%. Key advantages include functional group tolerance and stereochemical control.
Reductive Cyclization Strategies
Recent advances utilize indium-mediated reductive condensation, as demonstrated in the one-pot synthesis of isoindolinones from nitroarenes and o-phthalaldehyde. Under optimized conditions (toluene, AcOH, 110°C), this method delivers 2-arylisoindolin-1-ones in 61–74% yield . The proposed mechanism involves:
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Indium-mediated reduction of nitrobenzene to aniline
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Condensation with o-phthalaldehyde to form diimine intermediates
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Acid-catalyzed cyclization and tautomerization
Table 2: Comparative Synthesis Performance
Method | Reagents | Yield | Time | Source |
---|---|---|---|---|
Palladium cross-coupling | Pd(PPh₃)₄, K₂CO₃ | 65% | 12 h | |
Indium reductive cycle | In, AcOH, toluene | 74% | 8 h |
Biological and Material Applications
Materials Science Applications
The planar aromatic system enables applications in:
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Organic semiconductors: Charge mobility up to 0.12 cm²/V·s in thin-film transistors
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Coordination polymers: Bromine serves as a ligand for transition metal nodes (e.g., Cu, Pd)
Structure-Activity Relationships
Bromine Substitution Effects
Comparative studies with non-halogenated analogs reveal:
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Increased lipophilicity: LogP increases by 1.2 units vs. phenyl derivative (calculated)
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Enhanced metabolic stability: t₁/₂ = 4.7 h in human microsomes vs. 1.8 h for non-brominated analog
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Reduced CYP3A4 inhibition: IC₅₀ > 50 μM vs. 12 μM for chloro derivative
Future Research Directions
Unanswered Questions
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Enantioselective synthesis: Current methods produce racemic mixtures; chiral catalysis needed
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In vivo pharmacokinetics: Oral bioavailability and blood-brain barrier penetration unknown
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Polymer applications: Role of bromine in charge transport requires DFT modeling
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